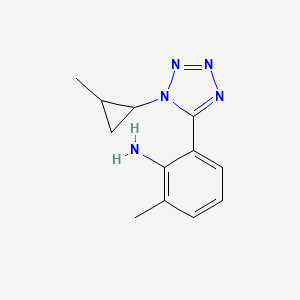
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is an organic compound that belongs to the class of anilines It features a tetrazole ring attached to an aniline moiety, with a methylcyclopropyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the reduction of nitroarenes to anilines. This can be done using various reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of arenes followed by reduction to the corresponding aniline. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-ethyl aniline: Similar structure but lacks the tetrazole ring.
2-Chloro-6-methyl aniline: Contains a chlorine substituent instead of the tetrazole ring.
4-Hydroxy-2-quinolone: Different core structure but shares some functional group similarities.
Uniqueness
2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-methyl-6-[1-(2-methylcyclopropyl)tetrazol-5-yl]aniline |
InChI |
InChI=1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3 |
InChI Key |
YIPMPPICXHAXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1N2C(=NN=N2)C3=CC=CC(=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
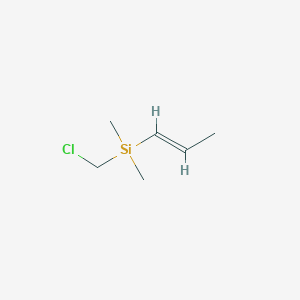
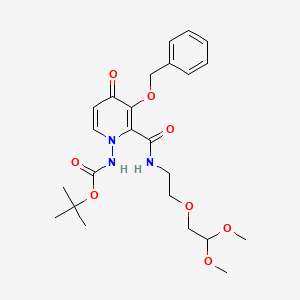
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
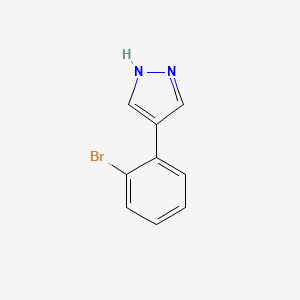
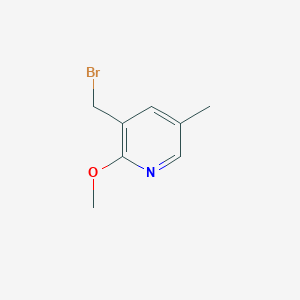
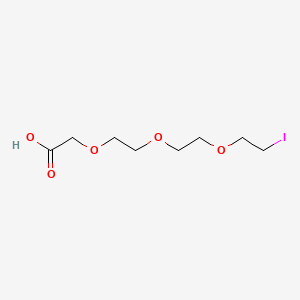
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
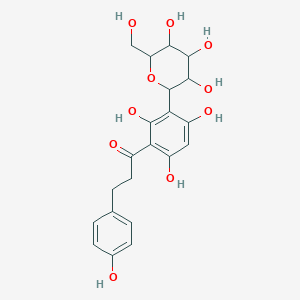
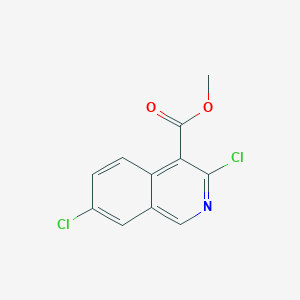
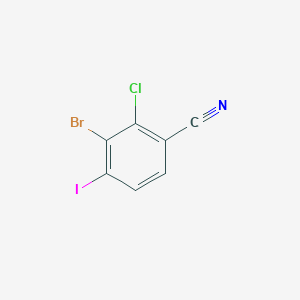
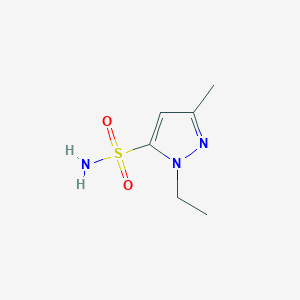
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
